molecular formula C11H15N3O3S B4084846 ethyl 2-[(2-amino-6-methyl-4-pyrimidinyl)thio]-3-oxobutanoate

ethyl 2-[(2-amino-6-methyl-4-pyrimidinyl)thio]-3-oxobutanoate

Cat. No. B4084846
M. Wt: 269.32 g/mol
InChI Key: PAUCTRRADXDUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-amino-6-methyl-4-pyrimidinyl)thio]-3-oxobutanoate, commonly known as EMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMT is an important intermediate in the synthesis of thiamine, a critical vitamin for human health. In addition to its role as a precursor in thiamine synthesis, EMT has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of EMT is not fully understood, but it is believed to act as a precursor for thiamine synthesis. Thiamine is an essential cofactor for several enzymes involved in energy metabolism, and its deficiency can lead to a variety of neurological and cardiovascular disorders. EMT may also have direct effects on cellular signaling pathways, although the exact mechanisms are still being investigated.
Biochemical and Physiological Effects:
EMT has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. EMT has also been shown to have effects on glucose metabolism, which may be related to its role as a precursor for thiamine synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using EMT in lab experiments is its relatively low cost and availability. EMT is also relatively stable and easy to handle. However, one limitation of using EMT is its potential toxicity, particularly at high doses. Careful attention must be paid to dosing and safety protocols when working with EMT in lab experiments.

Future Directions

There are several potential future directions for research on EMT. One area of interest is the development of new drugs based on the structure of EMT, particularly for the treatment of neurological disorders. Another area of interest is the investigation of the role of thiamine deficiency in various disease states, and the potential therapeutic applications of EMT in these conditions. Finally, further research is needed to fully understand the mechanism of action of EMT, and its potential effects on cellular signaling pathways.

Scientific Research Applications

EMT has been studied for its potential applications in a variety of fields, including neurology, biochemistry, and pharmacology. In neurology, EMT has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. In biochemistry, EMT has been used as a tool to study the mechanism of action of thiamine, as well as to investigate the role of thiamine deficiency in various disease states. In pharmacology, EMT has been studied as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

properties

IUPAC Name

ethyl 2-(2-amino-6-methylpyrimidin-4-yl)sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-4-17-10(16)9(7(3)15)18-8-5-6(2)13-11(12)14-8/h5,9H,4H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUCTRRADXDUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=NC(=NC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-amino-6-methyl-4-pyrimidinyl)thio]-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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